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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038 Get Quote

An In-depth Technical Guide to the Discovery and Development of PF-04822163

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and preclinical development of PF-04822163, a potent and selective inhibitor of

phosphodiesterase 1B (PDE1B). The information is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
PF-04822163 is a novel, central nervous system (CNS)-penetrant small molecule that

selectively inhibits the PDE1B enzyme. The PDE1 family of enzymes are calcium/calmodulin-

dependent phosphodiesterases that play a crucial role in signal transduction by hydrolyzing the

second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP).[1][2] PDE1B is highly expressed in the brain, particularly in regions

associated with motor control, learning, and memory, making it a promising therapeutic target

for neurological and psychiatric disorders.[2] The discovery of PF-04822163 represents a

significant advancement in the development of selective probes to investigate the therapeutic

potential of PDE1B inhibition.

Discovery and Synthesis
The discovery of PF-04822163 was the result of a focused drug discovery program aimed at

identifying potent and selective CNS-penetrable PDE1 inhibitors. The development process

involved high-throughput screening, structure-based design, and targeted synthetic chemistry.

The chemical structure of PF-04822163 is 4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-

dimethoxyquinazoline.
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Data Presentation: Physicochemical Properties
Property Value

Molecular Formula C₁₉H₁₇ClN₂O₂

Molecular Weight 340.81 g/mol

CAS Number 1354745-78-9

Experimental Protocols: Synthesis of PF-04822163
The synthesis of PF-04822163 is a multi-step process that begins with the construction of the

quinazoline core followed by the attachment of the indanyl side chain. A representative

synthetic scheme is outlined below.

Step 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

Materials: 2-amino-4,5-dimethoxybenzoic acid, formamide.

Procedure: A mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is

heated at 180°C for 4 hours. The reaction mixture is then cooled, and the resulting solid is

collected by filtration, washed with water, and dried to yield 6,7-dimethoxyquinazolin-4(3H)-

one. The quinazolinone is then chlorinated using a standard chlorinating agent such as

phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 4-chloro-6,7-

dimethoxyquinazoline.

Step 2: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-one

Materials: 3-(4-chlorophenyl)propanoic acid, polyphosphoric acid (PPA).

Procedure: 3-(4-chlorophenyl)propanoic acid is heated with polyphosphoric acid at 100°C for

2 hours. The reaction mixture is then poured onto ice, and the resulting precipitate is

collected by filtration, washed with water, and dried to yield 6-chloro-2,3-dihydro-1H-inden-1-

one.

Step 3: Synthesis of 6-chloro-2,3-dihydro-1H-inden-1-amine

Materials: 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, formic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://www.benchchem.com/product/b12377038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: A mixture of 6-chloro-2,3-dihydro-1H-inden-1-one, ammonium formate, and

formic acid is heated at 160°C for 6 hours. After cooling, the reaction mixture is made

alkaline with a sodium hydroxide solution and extracted with an organic solvent. The organic

layer is dried and concentrated to give 6-chloro-2,3-dihydro-1H-inden-1-amine.

Step 4: Synthesis of PF-04822163 (4-(6-chloro-2,3-dihydro-1H-inden-1-yl)-6,7-

dimethoxyquinazoline)

Materials: 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-1-amine, a

suitable base (e.g., diisopropylethylamine).

Procedure: A solution of 4-chloro-6,7-dimethoxyquinazoline, 6-chloro-2,3-dihydro-1H-inden-

1-amine, and a base in a suitable solvent (e.g., N,N-dimethylformamide) is heated at 100°C

for 12 hours. The reaction mixture is then cooled, diluted with water, and the resulting

precipitate is collected by filtration, purified by chromatography to yield PF-04822163.

Mechanism of Action and Signaling Pathway
PF-04822163 exerts its pharmacological effects by inhibiting the enzymatic activity of PDE1B.

PDE1B is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. By

inhibiting PDE1B, PF-04822163 leads to an accumulation of intracellular cAMP and cGMP,

which in turn activates downstream signaling cascades mediated by protein kinase A (PKA)

and protein kinase G (PKG), respectively.

Mandatory Visualization: PDE1B Signaling Pathway
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Caption: PDE1B signaling pathway and the inhibitory action of PF-04822163.

Preclinical Pharmacology
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The preclinical evaluation of PF-04822163 demonstrated its high potency and selectivity for

PDE1B, as well as its ability to penetrate the CNS.

Data Presentation: In Vitro PDE Inhibition Profile
PDE Isoform IC₅₀ (nM)

PDE1A 3.1

PDE1B 2.4

PDE1C 10

PDE2A >10,000

PDE3A >10,000

PDE4D >10,000

PDE5A 2,500

PDE6 >10,000

PDE7B >10,000

PDE8A >10,000

PDE9A >10,000

PDE10A 350

PDE11A >10,000

Data Presentation: Rodent Pharmacokinetics
Species Route

Dose
(mg/kg)

Tₘₐₓ (h)
Cₘₐₓ
(ng/mL)

AUC
(ng·h/mL)

Brain/Pla
sma Ratio

Mouse PO 10 0.5 1200 3500 1.5

Rat PO 10 1.0 850 4200 1.2

Rat IV 2 0.1 500 600 1.3
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Experimental Protocols: In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PF-04822163
against a panel of recombinant human phosphodiesterase enzymes.

Materials: Recombinant human PDE enzymes, [³H]-cAMP, [³H]-cGMP, scintillation cocktail,

96-well plates.

Procedure:

A solution of PF-04822163 at various concentrations is pre-incubated with the respective

PDE enzyme in an assay buffer.

The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cAMP

or [³H]-cGMP).

The reaction is allowed to proceed for a defined period at 37°C and is then terminated.

The amount of radiolabeled product (AMP or GMP) is determined by scintillation counting

after separation from the unreacted substrate using anion-exchange chromatography.

IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter

logistic equation.

Experimental Protocols: Rodent Pharmacokinetic Study
Objective: To assess the pharmacokinetic profile and brain penetration of PF-04822163 in

mice and rats.

Animals: Male C57BL/6 mice and Sprague-Dawley rats.

Procedure:

PF-04822163 is administered to the animals via oral (PO) or intravenous (IV) routes.

Blood samples are collected at various time points post-administration.

At the final time point, animals are euthanized, and brain tissue is collected.
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The concentration of PF-04822163 in plasma and brain homogenates is quantified using a

validated LC-MS/MS method.

Pharmacokinetic parameters (Tₘₐₓ, Cₘₐₓ, AUC) and the brain-to-plasma concentration

ratio are calculated.

Clinical Development Status
As of the latest available information, there are no registered clinical trials for PF-04822163.

The compound is currently considered a preclinical research tool for investigating the role of

PDE1B in various physiological and pathological processes.

Conclusion
PF-04822163 is a potent, selective, and CNS-penetrant inhibitor of PDE1B that has been

instrumental in elucidating the function of this enzyme in the central nervous system. Its

favorable preclinical profile suggests that PDE1B inhibition may be a viable therapeutic

strategy for certain neurological and psychiatric disorders. Further research is warranted to

explore the full therapeutic potential of this class of compounds.

Mandatory Visualization: Experimental Workflow
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Caption: High-level workflow for the discovery and development of PF-04822163.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12377038?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acsomega.4c03214
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11541501/
https://www.benchchem.com/product/b12377038#discovery-and-development-of-pf-04822163
https://www.benchchem.com/product/b12377038#discovery-and-development-of-pf-04822163
https://www.benchchem.com/product/b12377038#discovery-and-development-of-pf-04822163
https://www.benchchem.com/product/b12377038#discovery-and-development-of-pf-04822163
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377038?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

